molecular formula C27H26N2O4S B2643863 Benzyl 4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 500148-84-5

Benzyl 4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2643863
CAS RN: 500148-84-5
M. Wt: 474.58
InChI Key: BYUYWVHKCJBYOQ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzyl and tetrahydropyrimidine, which are both well-known structures in organic chemistry. The presence of the benzyloxy and methoxy groups suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzyloxy and methoxy groups would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The presence of the benzyloxy and methoxy groups could make it a good candidate for substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the benzyloxy and methoxy groups could affect its solubility and reactivity .

Scientific Research Applications

Synthesis and Medicinal Potential

Benzyl 4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in the field of medicinal chemistry. It has been synthesized and investigated for various biological activities. One notable study involves the synthesis of related compounds for potential anti-inflammatory and analgesic properties. These compounds, including variants like 4-methoxy-3-methyl-N-(6-oxo-2-thioxo-tetrahydropyrimidin-4-yl) benzo[1,2-b:5,4-b']difuran-2-carboxamide, have shown promising results in COX-2 inhibition, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020).

Antioxidant Activity

Additionally, related 4-hydroxyphenyl substituted thiopyrimidine derivatives, synthesized starting from compounds like 5-benzoyl-6-phenyl-4-(4-hydroxyphenyl)-1,2,3,4-tetrahydro-2-thioxopyrimidine, have been explored for their antioxidant activity. Studies have shown that certain derivatives exhibit strong antioxidant properties, comparable to standard antioxidants like α-tocopherol and trolox (Akbas et al., 2018).

Anti-hypertensive and Anti-ulcer Activities

Research has also extended to the synthesis of dihydropyrimidines for potential antihypertensive activity. Compounds such as 6-methyl-4-substitutedphenyl-2-thioxo-tetrahydropyrimidine-5-carboxylic acid ethyl esters have been synthesized and tested, revealing insights into the structure-activity relationship contrary to earlier reports (Rana et al., 2004). Furthermore, some dihydropyrimidines have been evaluated for anti-ulcer activity, with certain compounds demonstrating significant effects in this area (Rana et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s used as a drug, it would depend on its interactions with biological systems .

Future Directions

The potential applications and future directions for this compound would depend on its properties and how it interacts with other substances. It could potentially be used in the development of new drugs or materials .

properties

IUPAC Name

benzyl 4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S/c1-18-24(26(30)33-17-20-11-7-4-8-12-20)25(29-27(34)28-18)21-13-14-22(23(15-21)31-2)32-16-19-9-5-3-6-10-19/h3-15,25H,16-17H2,1-2H3,(H2,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUYWVHKCJBYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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